molecular formula C19H22N4O3S B12471147 ethyl ({2-[(E)-phenyldiazenyl]-5-propoxyphenyl}carbamothioyl)carbamate

ethyl ({2-[(E)-phenyldiazenyl]-5-propoxyphenyl}carbamothioyl)carbamate

Cat. No.: B12471147
M. Wt: 386.5 g/mol
InChI Key: PYBHPHSYODLHAQ-UHFFFAOYSA-N
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Description

Ethyl N-({2-[(1E)-2-phenyldiazen-1-yl]-5-propoxyphenyl}carbamothioyl)carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a phenyldiazenyl group, a propoxyphenyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-({2-[(1E)-2-phenyldiazen-1-yl]-5-propoxyphenyl}carbamothioyl)carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-[(1E)-2-phenyldiazen-1-yl]-5-propoxyphenol with ethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-({2-[(1E)-2-phenyldiazen-1-yl]-5-propoxyphenyl}carbamothioyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the conversion of the carbamothioyl group to a thiol or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like ethanol or acetonitrile, often with the addition of a base to enhance nucleophilicity.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Various substituted carbamates depending on the nucleophile used

Scientific Research Applications

Ethyl N-({2-[(1E)-2-phenyldiazen-1-yl]-5-propoxyphenyl}carbamothioyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-({2-[(1E)-2-phenyldiazen-1-yl]-5-propoxyphenyl}carbamothioyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s carbamothioyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its role as a biofilm inhibitor, where it disrupts the formation and maintenance of bacterial biofilms by targeting key proteins involved in biofilm synthesis and stability .

Comparison with Similar Compounds

Ethyl N-({2-[(1E)-2-phenyldiazen-1-yl]-5-propoxyphenyl}carbamothioyl)carbamate can be compared with other carbamate derivatives, such as:

The uniqueness of ethyl N-({2-[(1E)-2-phenyldiazen-1-yl]-5-propoxyphenyl}carbamothioyl)carbamate lies in its specific structural features, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H22N4O3S

Molecular Weight

386.5 g/mol

IUPAC Name

ethyl N-[(2-phenyldiazenyl-5-propoxyphenyl)carbamothioyl]carbamate

InChI

InChI=1S/C19H22N4O3S/c1-3-12-26-15-10-11-16(23-22-14-8-6-5-7-9-14)17(13-15)20-18(27)21-19(24)25-4-2/h5-11,13H,3-4,12H2,1-2H3,(H2,20,21,24,27)

InChI Key

PYBHPHSYODLHAQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)N=NC2=CC=CC=C2)NC(=S)NC(=O)OCC

Origin of Product

United States

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